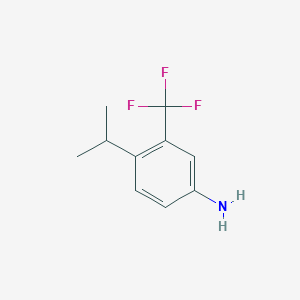

4-Isopropyl-3-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBHDUUIYYRHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthesis Strategies for 4-Isopropyl-3-(trifluoromethyl)aniline

The construction of the this compound scaffold can be approached through several strategic disconnections. These routes generally involve either the formation of the aniline (B41778) from a pre-functionalized aromatic ring or the introduction of the key substituents onto an existing aniline or precursor molecule.

Traditional methods for aromatic amine synthesis remain relevant, particularly for establishing the core structure. These methods often rely on robust, well-understood reactions like electrophilic aromatic substitution and reduction of nitro groups.

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in aromatic chemistry. organic-chemistry.orgbeilstein-journals.org In the context of synthesizing this compound, this reaction could theoretically be used to introduce the isopropyl group onto a 3-(trifluoromethyl)aniline (B124266) or a related precursor. The reaction involves treating an arene with an alkyl halide or alkene in the presence of a Lewis acid catalyst. organic-chemistry.org

However, the direct Friedel-Crafts alkylation of anilines is often problematic due to the amine group coordinating with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. A more viable strategy involves alkylating a precursor like 1-fluoro-3-(trifluoromethyl)benzene or 1-chloro-2-(trifluoromethyl)benzene and then subsequently converting another functional group (e.g., a nitro group) into the amine. A significant challenge with Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring for further substitution. organic-chemistry.org To circumvent this, a common modification is the Friedel-Crafts acylation followed by reduction of the resulting ketone, which provides better control.

Table 1: Representative Conditions for Friedel-Crafts Type Reactions This table illustrates general conditions for Friedel-Crafts reactions on related substrates, as direct examples for this specific synthesis are not prevalent.

| Electrophile/Arene | Catalyst | Solvent | Temperature | Yield | Reference |

| Isopropyl alcohol / Benzene (B151609) | Sulfuric Acid | - | Room Temp. | Moderate | beilstein-journals.org |

| Alkenes / Arenes | Metal Triflates | Ionic Liquid | Room Temp. | High | organic-chemistry.org |

| β-nitroalkenes / Indoles | HFIP (solvent & catalyst) | HFIP | Room Temp. | Excellent | nih.gov |

Classical Approaches in Aromatic Amine Synthesis

Reduction Reactions from Nitroaromatic Precursors

The reduction of a nitro group is one of the most reliable and widely used methods for the synthesis of aromatic amines. For this compound, the direct precursor would be 1-isopropyl-4-nitro-2-(trifluoromethyl)benzene . The synthesis of this nitroaromatic intermediate is a key step, which could be achieved by the nitration of 1-isopropyl-2-(trifluoromethyl)benzene.

Once the nitroaromatic precursor is obtained, it can be reduced to the target aniline using various established methods. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. chemicalbook.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol (B129727) or ethanol. For instance, the reduction of a similar compound, 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, to its corresponding aniline was achieved in 100% yield using Raney Nickel under a hydrogen atmosphere. chemicalbook.com Another method involves metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Table 2: Typical Conditions for Nitro Group Reduction

| Nitro Compound | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

| 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | Raney Nickel, H₂ (50 psi) | Methanol | 24 hrs | 100% | chemicalbook.com |

| 1-chloro-4-nitro-2-(trifluoromethyl)benzene | Pd-C, H₂ | Methanol | Room Temp., 8 hrs | - | google.com |

| General Aryl Nitro | Fe / NH₄Cl | Ethanol/Water | Reflux | High | - |

Modern Catalytic Methods

Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering milder conditions and broader functional group tolerance compared to classical methods. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. mit.eduresearchgate.net To synthesize this compound, this reaction would typically involve coupling an aryl halide, such as 4-bromo-1-isopropyl-2-(trifluoromethyl)benzene , with an ammonia (B1221849) equivalent. organic-chemistry.org

The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is critical and often depends on the specific substrates; bulky, electron-rich biaryl phosphine ligands like BrettPhos or GPhos have been developed to improve catalyst stability and reactivity, even enabling some reactions at room temperature. mit.edu Various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), can be used, followed by hydrolysis to reveal the primary amine. organic-chemistry.org

Table 3: Illustrative Conditions for Palladium-Catalyzed Amination This table shows general conditions applicable for the synthesis of primary anilines from aryl halides.

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Aryl Chlorides/Bromides | Ammonium Sulfate | (JosiPhos)NiCl₂ | - | - | - | researchgate.net |

| Aryl Halides | LiN(SiMe₃)₂ | Pd(dba)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Dioxane | 100 °C | organic-chemistry.org |

| Aryl Bromides | Primary Amines | Pd₂ (dba)₃ / GPhos | NaOtBu | Toluene | Room Temp. | mit.edu |

Copper-Mediated/Catalyzed Routes

Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical alternative to palladium-based methods for forming aryl amines. chemrxiv.org Modern variations of this reaction offer milder conditions and improved efficiency. The synthesis of this compound via this route would involve the coupling of a haloaromatic, such as 4-iodo-1-isopropyl-2-(trifluoromethyl)benzene or the corresponding bromide, with an ammonia source. acs.org

These reactions typically use a copper(I) salt, such as CuI or CuBr, as the catalyst. The addition of a ligand, such as 1,10-phenanthroline, acetylacetone, or various pyridyldiketones, can significantly accelerate the reaction and allow for lower temperatures. chemrxiv.org Aqueous ammonia is often used as a cost-effective and practical nitrogen source, sometimes at elevated temperatures and pressures. acs.org A key advantage of using a vast excess of ammonia as the solvent/reagent is the high selectivity for the primary amine product, avoiding the formation of diarylamines. acs.org

Table 4: Representative Conditions for Copper-Catalyzed Amination

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Aryl Iodides | Aqueous NH₃ | CuBr / Pyridyldiketone | K₃PO₄ | DMSO | 25-30 °C | chemrxiv.org |

| Aryl Bromides | Aqueous NH₃ | CuI / Bisaryl oxalic diamides | - | Dioxane | 105-120 °C | researchgate.net |

| Aryl Bromides | Liquid NH₃ | CuI | None | Liquid NH₃ | 100 °C | acs.org |

Regioselective Trifluoromethylation Strategies

Introducing a trifluoromethyl group (CF₃) with precise positional control is a key challenge in fluorination chemistry. For the synthesis of this compound, the goal is to trifluoromethylate the 3-position of 4-isopropylaniline (B126951). The directing effects of the substituents on the aromatic ring are crucial. The amino (-NH₂) group is a strong activating ortho-, para-director, while the isopropyl group is a weaker activating ortho-, para-director. This makes direct electrophilic trifluoromethylation of 4-isopropylaniline challenging, as it would likely favor substitution at the 2- or 5-position (ortho to the amine).

Therefore, multi-step strategies are often employed. A common approach involves:

Starting with a precursor where the desired substitution pattern is already established or more easily achieved, such as 3-bromo-4-nitrotoluene.

Performing reactions to build the isopropyl and trifluoromethyl functionalities.

Finally, reducing the nitro group to an aniline.

An alternative modern approach is the direct C-H trifluoromethylation. While challenging on electron-rich anilines, conditions using radical trifluoromethylation reagents (e.g., Togni's reagent, Umemoto's reagent) or transition-metal-catalyzed reactions are continually being developed to overcome these regioselectivity issues. The presence of the bulky isopropyl group might offer some steric hindrance to influence the regiochemical outcome in such direct functionalizations.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents.

-NH₂ (Amino) group : Strongly activating, ortho-, para-directing.

-CH(CH₃)₂ (Isopropyl) group : Weakly activating, ortho-, para-directing.

-CF₃ (Trifluoromethyl) group : Strongly deactivating, meta-directing.

Electrophilic Aromatic Substitution: The powerful activating effect of the amino group dominates the ring's reactivity towards electrophiles. It directs incoming electrophiles to the positions ortho and para to itself (positions 2, 5, and 6). The CF₃ group deactivates the ring, particularly at its ortho and para positions (positions 2, 4, and 5). The isopropyl group provides slight activation.

The cumulative effect is that electrophilic attack is most likely to occur at position 5, which is ortho to the activating amino group and meta to the deactivating trifluoromethyl group. Position 2 is also ortho to the amine but is sterically hindered by the adjacent isopropyl group and electronically deactivated by the ortho-CF₃ group.

An example of electrophilic substitution on a related system is the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline, which yields 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. orgsyn.org This demonstrates substitution occurring para to the activating dimethylamino group.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group (like a halide). This compound itself is not a typical substrate for SNAr unless the amino group is first converted into a leaving group (e.g., via diazotization).

However, a derivative like 4-fluoro-1-isopropyl-2-(trifluoromethyl)benzene would be highly susceptible to SNAr. The strong electron-withdrawing nature of the adjacent CF₃ group would activate the fluorine atom at the 4-position for displacement by nucleophiles (like ammonia or amines) to form the corresponding aniline derivative. nih.gov The regioselectivity in such reactions is governed by the electronic stabilization of the intermediate Meisenheimer complex, which is greatest when the nucleophile attacks para to the electron-withdrawing group. nih.gov

Coupling Reaction Pathways and Mechanisms (e.g., Sonogashira coupling)

The aniline functionality in this compound can be a precursor for various transition-metal-catalyzed cross-coupling reactions. To participate in reactions like the Sonogashira coupling, the amine must first be converted into a suitable coupling partner, typically an aryl halide or triflate. This can be achieved via a Sandmeyer reaction, where the aniline is diazotized with nitrous acid and then treated with a copper(I) halide or other reagents to install a halogen.

Once the corresponding aryl halide, for instance, 4-iodo-1-isopropyl-2-(trifluoromethyl)benzene, is formed, it can undergo a Sonogashira coupling.

Sonogashira Coupling Mechanism: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org The standard reaction uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The catalytic cycle involves two main interconnected parts:

Palladium Cycle :

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (R-X) to form a Pd(II) complex.

Transmetalation : A copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center.

Reductive Elimination : The coupled product (the aryl-alkyne) is eliminated, regenerating the Pd(0) catalyst.

Copper Cycle :

The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex. nih.gov

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org

Table 1: Key Catalytic Cycles in Sonogashira Coupling

| Catalytic Cycle | Key Steps | Role |

|---|---|---|

| Palladium Cycle | Oxidative Addition, Transmetalation, Reductive Elimination | Forms the C(sp²)-C(sp) bond and drives the catalytic turnover. |

| Copper Cycle | Deprotonation, Acetylide Formation | Generates the active alkyne nucleophile for transmetalation. |

Derivatization and Functional Group Interconversions

The nitrogen atom of the amino group in this compound is nucleophilic and can be readily modified through alkylation and acylation reactions.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base to neutralize the acid formed. For example, reacting the aniline with an alkyl bromide (R-Br) and a non-nucleophilic base would yield the corresponding N-alkylated aniline. Reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent, is another common method for controlled mono- or di-alkylation. A patent describes the N-allylation of 3-(trifluoromethyl)aniline by condensing it with allylamine (B125299) in the presence of a nickel catalyst. google.com

N-Acylation: Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction is usually very efficient and leads to the formation of a stable amide. The resulting N-acyl group can serve as a protecting group for the amine or as a precursor for further transformations.

The electronic properties of the aniline affect its nucleophilicity. The presence of the electron-withdrawing CF₃ group reduces the basicity and nucleophilicity of the amino group in this compound compared to a non-fluorinated analogue. However, it is generally still reactive enough for these standard transformations. Biocatalytic methods using enzymes for N-H bond insertion have also emerged as a sophisticated strategy for creating α-trifluoromethyl amine derivatives from anilines. acs.org

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Isopropyl Bromide | Secondary/Tertiary Amine |

| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Acetone (B3395972) + NaBH₃CN | Secondary Amine |

| N-Acylation | Acid Chlorides | Acetyl Chloride | Amide |

| N-Acylation | Acid Anhydrides | Acetic Anhydride | Amide |

Sulfonamidation Reactions

The synthesis of sulfonamides from this compound involves the reaction of the amino group with a sulfonyl-containing reagent, typically a sulfonyl chloride, in the presence of a base. This reaction, known as sulfonamidation, is a fundamental transformation in organic chemistry, leading to the formation of a stable sulfonamide linkage (Ar-NH-SO₂-R). The presence of both a sterically demanding isopropyl group and a strongly electron-withdrawing trifluoromethyl group on the aniline ring influences the reactivity of the amine and necessitates careful selection of reaction conditions.

The general approach for the sulfonamidation of anilines involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the aniline, thereby increasing its nucleophilicity. Common bases used for this purpose include pyridine, triethylamine, or an excess of the aniline starting material itself. The choice of solvent is also crucial and is often a non-protic solvent such as dichloromethane, chloroform, or tetrahydrofuran (B95107) to avoid side reactions.

While specific research detailing the sulfonamidation of this compound is not extensively available in publicly accessible literature, the principles of sulfonamide synthesis from structurally related anilines provide a strong basis for predicting effective synthetic strategies. For instance, the reaction of various substituted anilines with benzenesulfonyl chloride is a well-established method for preparing N-aryl sulfonamides. researchgate.net The reaction conditions can be adapted for this compound, taking into account the electronic and steric effects of its substituents.

A general procedure would involve dissolving this compound in a suitable solvent, such as pyridine or a mixture of acetone and pyridine, followed by the dropwise addition of the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride, or p-toluenesulfonyl chloride) at a controlled temperature, often at 0 °C to room temperature. researchgate.net The reaction mixture is then typically stirred for several hours until completion, as monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up by adding water and extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Recent advancements in sulfonamide synthesis have also explored the use of sulfonyl fluorides activated by Lewis acids like calcium triflimide [Ca(NTf₂)₂]. acs.org This method has shown efficacy in coupling a wide range of sterically and electronically diverse sulfonyl fluorides and amines, suggesting its potential applicability to the synthesis of sulfonamides from this compound. acs.org

Illustrative Reaction Conditions for Sulfonamidation of Substituted Anilines

The following table provides representative data for the sulfonamidation of anilines with substitution patterns that can be considered analogous to this compound, highlighting the typical reagents, solvents, and reaction outcomes. It is important to note that these are illustrative examples, and optimization would be necessary for the specific substrate.

| Aniline Derivative | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)aniline | Isobutyryl chloride | Pyridine | Not specified | Not specified | epo.org |

| 4-Nitro-3-(trifluoromethyl)aniline (B27955) | Isobutyryl chloride | Pyridine | Not specified | Not specified | epo.org |

| 3-Aminopyridine | Benzenesulfonyl chloride | Na₂CO₃ | Water | 93.3 | researchgate.net |

| Various substituted aromatic amines | Benzenesulfonyl chloride | Pyridine | Acetone | Variable | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic makeup of 4-Isopropyl-3-(trifluoromethyl)aniline. These methods model the molecule's electron distribution, which dictates its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to aniline (B41778) and its derivatives to understand their structural and electronic properties. sci-hub.sealjest.net For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and determine various electronic parameters. semanticscholar.org

Table 1: Illustrative Calculated Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-CF3 | 1.50 | ||

| C-H (isopropyl) | 1.10 | ||

| C-N-H | 113.0 | ||

| C-C-C (aromatic) | 118.0 - 121.0 | ||

| C-C-CF3 | 120.0 | ||

| H-N-C-C | ~30 |

Disclaimer: The data in this table is illustrative and based on typical values found in DFT studies of structurally similar substituted anilines. Specific experimental or calculated values for this compound may vary.

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital with space to accept electrons, acts as an electron acceptor. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity and lower stability. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating nature. The LUMO, conversely, would likely be distributed over the trifluoromethyl group and the aromatic ring, indicating the regions susceptible to nucleophilic attack. Studies on similar molecules like 4-isopropyl-N,N-Bis(4-azidophenyl)aniline (IPAPA) have shown that the HOMO-LUMO gap is indicative of the molecule's chemical activity and potential for charge transfer. semanticscholar.org For instance, the calculated HOMO-LUMO energy gap for 2-chloro-5-(trifluoromethyl)aniline suggests its chemical reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound (Based on Analogous Compounds)

| Parameter | Energy (eV) |

| EHOMO | -5.5 to -6.0 |

| ELUMO | -1.0 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Disclaimer: These values are estimations based on data from related substituted anilines and serve for illustrative purposes. Actual values require specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. semanticscholar.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential (typically colored red or yellow) around the nitrogen atom of the amino group, due to its lone pair of electrons. This indicates that this site is susceptible to electrophilic attack. In contrast, the region around the electron-withdrawing trifluoromethyl group and the hydrogen atoms of the amino group would exhibit a positive potential (typically colored blue), marking them as sites for potential nucleophilic interaction. nih.gov Studies on other substituted anilines confirm that the MEP is a reliable predictor of reactivity. tci-thaijo.orgrsc.org

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For aniline derivatives, reactions such as electrophilic substitution on the aromatic ring or reactions involving the amino group are of primary interest.

Theoretical studies on the reactions of anilines with other reagents have elucidated the preferred pathways. For example, investigations into the addition of anilines to quinones have used DFT to calculate the free energies of reaction and energy barriers for different pathways, thereby explaining the observed regioselectivity. nih.gov Similarly, the oxidation of aniline derivatives has been studied theoretically to understand the formation of radical cations. researchgate.net For this compound, theoretical modeling could predict the most likely products of, for instance, nitration or halogenation, by calculating the energies of the intermediate sigma complexes for substitution at different positions on the ring. The directing effects of the isopropyl and trifluoromethyl groups would be crucial in these predictions.

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations can provide valuable information for interpreting its NMR and IR spectra.

DFT calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts would be influenced by the electronic environment of each nucleus. For example, the protons and carbons of the aromatic ring will have their chemical shifts modulated by the electron-donating isopropyl group and the electron-withdrawing trifluoromethyl and amino groups. While experimental NMR data for 4-isopropylaniline (B126951) and 4-fluoro-3-(trifluoromethyl)aniline (B1329471) are available, specific theoretical predictions for the title compound would aid in the precise assignment of experimental spectra. chemicalbook.comchemicalbook.com

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. Studies on related molecules like 4-nitro-3-(trifluoromethyl)aniline (B27955) have shown a good correlation between calculated and observed vibrational modes, allowing for a complete assignment of the fundamental vibrations. nih.gov

Advanced Analytical Characterization Techniques for Research Purposes

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Isopropyl-3-(trifluoromethyl)aniline. This technique exploits the magnetic properties of atomic nuclei to provide a detailed map of the molecular structure.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy of aromatic amines, the chemical shifts of the protons provide valuable information about their electronic environment. For instance, in a related compound, N,3-dimethyl-N-(trifluoromethyl)aniline, the aromatic protons appear in the range of δ 7.25-7.02 ppm. The protons of the isopropyl group in this compound would be expected to show characteristic signals, with the methine proton appearing as a septet and the methyl protons as a doublet.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For example, in N,3-dimethyl-N-(trifluoromethyl)aniline, the carbon of the trifluoromethyl group appears as a quartet at approximately δ 124.61 ppm with a coupling constant (J) of 255.2 Hz. rsc.org Aromatic carbons typically resonate in the region of δ 110-160 ppm.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool for characterizing this compound. The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to the electronic environment. The trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum. For reference, the ¹⁹F chemical shift of trifluorotoluene is -63.72 ppm relative to CFCl₃. colorado.edu The chemical shift of the CF₃ group in various trifluoromethylanilines has been observed in the range of -58 to -60 ppm. rsc.org The pH dependence of the ¹⁹F chemical shift in fluoroanilines has been utilized to develop them as pH indicators. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Isopropyl -CH) | ~3.0-3.5 | Septet | Coupled to six methyl protons. |

| ¹H (Isopropyl -CH₃) | ~1.2-1.4 | Doublet | Coupled to one methine proton. |

| ¹H (Aromatic) | ~6.7-7.3 | Multiplet | Specific shifts depend on substitution pattern. |

| ¹H (Amine -NH₂) | ~3.5-4.5 | Broad Singlet | Shift is concentration and solvent dependent. |

| ¹³C (CF₃) | ~124-126 (quartet) | Quartet | Due to coupling with three fluorine atoms. |

| ¹³C (Aromatic) | ~115-150 | - | - |

| ¹⁹F (CF₃) | ~ -60 to -64 | Singlet | Relative to CFCl₃. |

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, LC-MS) in Elucidation of Transformations

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound and its transformation products. This is crucial for confirming the identity of the compound and for elucidating the structures of unknown metabolites or degradation products. For instance, the calculated mass for a related compound, C₁₁H₁₄F₃N, is 217.1078, with the found mass being 217.1082. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.commdpi.com This technique is well-suited for the analysis of volatile and thermally stable compounds like aniline (B41778) derivatives. d-nb.info The sample is first vaporized and separated based on its boiling point and polarity on a GC column, and then the separated components are introduced into the mass spectrometer for detection and identification. phytopharmajournal.comnih.govrjptonline.org The resulting mass spectrum provides a unique fragmentation pattern that can be used as a fingerprint for the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not suitable for GC-MS. d-nb.info In LC-MS, the sample is first separated by high-performance liquid chromatography and then introduced into the mass spectrometer. This technique is particularly useful for studying the transformation of this compound in complex matrices, as it can separate the parent compound from its metabolites or degradation products before mass analysis. LC-SPE/NMR, a hyphenated technique, has been successfully used for the rapid identification of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups. For anilines, characteristic N-H stretching absorptions are observed in the 3400 to 3500 cm⁻¹ region. libretexts.org Primary aromatic amines typically show two bands in this region. The C-N stretching absorption for aromatic amines is found between 1200 and 1350 cm⁻¹. libretexts.org The presence of the trifluoromethyl group will also give rise to strong C-F stretching bands, typically in the 1000-1100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption spectrum is characteristic of the chromophores present in the molecule. Arylamines exhibit UV absorption due to the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the aromatic ring. libretexts.org This interaction shifts the absorption to longer wavelengths compared to benzene (B151609). For example, aniline has a λₘₐₓ of 280 nm, while benzene's is at 256 nm. libretexts.org The presence of substituents on the aromatic ring can further influence the position and intensity of the absorption bands.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) Derivatization Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. thermofisher.com For aniline derivatives, which may lack a strong chromophore for sensitive UV detection, derivatization is often employed. scribd.com Derivatization involves reacting the analyte with a reagent to form a derivative that has improved chromatographic or detection properties. scribd.com

Several derivatization reagents have been developed for the HPLC analysis of primary aromatic amines, often to introduce a fluorescent tag for highly sensitive detection. nih.govresearchgate.net For example, reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with primary aromatic amines to form stable, fluorescent derivatives that can be detected at very low concentrations. nih.gov An HPLC method has been developed that allows for the separation and detection of sub-nanogram quantities of halogenated anilines without derivatization, using an electrochemical detector. oup.com

Gas Chromatography (GC) Techniques and Detector Systems

Gas chromatography is a powerful technique for the analysis of volatile compounds. epa.govresearchgate.net For aniline and its derivatives, GC with various detector systems is commonly used.

GC with Nitrogen-Phosphorus Detector (NPD): The NPD is a selective detector that is highly sensitive to compounds containing nitrogen or phosphorus. This makes it particularly suitable for the analysis of anilines, minimizing interferences from other compounds in the sample matrix.

GC with Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, such as those containing halogens. Given the presence of the trifluoromethyl group, GC-ECD can be a sensitive method for the detection of this compound.

Capillary GC Columns: The use of capillary columns in GC provides high resolution, allowing for the separation of complex mixtures of isomers. researchgate.net Different stationary phases can be used to optimize the separation of specific aniline derivatives.

Interactive Data Table: Chromatographic Methods for Aniline Derivatives

| Technique | Detector | Derivatization | Application |

|---|---|---|---|

| HPLC | UV, Fluorescence, Electrochemical | Often used to enhance sensitivity and selectivity. | Quantification in various matrices. oup.comsielc.com |

| GC | NPD, ECD, MS | Sometimes required for thermolabile or polar compounds. thermofisher.com | Analysis of volatile aniline derivatives. epa.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a cornerstone chromatographic technique utilized for the qualitative monitoring of organic reactions and for the purification of small quantities of compounds. libretexts.org Its application in the context of this compound synthesis is critical for tracking the conversion of reactants to products and identifying the presence of any impurities.

The principle of TLC involves a stationary phase, typically a thin layer of silica gel or alumina coated on a flat inert substrate, and a mobile phase, a solvent or solvent mixture that moves up the stationary phase by capillary action. khanacademy.org The separation of components in a mixture is based on the differential partitioning of the compounds between the stationary and mobile phases. libretexts.org For a compound like this compound, which possesses moderate polarity due to the aniline group, its interaction with the polar stationary phase and the mobile phase will determine its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org

Reaction Monitoring:

During the synthesis of this compound, small aliquots of the reaction mixture are periodically spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system. A common starting solvent system for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. libretexts.org The progress of the reaction can be visualized by the disappearance of the starting material spots and the appearance of the product spot, which will have a different Rf value. Due to its specific functional groups, this compound is expected to have an Rf value that is distinct from its precursors. Visualization of the spots on the TLC plate is often achieved under UV light, as aromatic compounds typically absorb UV radiation. libretexts.org

Purification:

For small-scale purification, preparative TLC (prep-TLC) is employed. rochester.edu This technique uses larger and thicker TLC plates to separate quantities of material typically in the range of 10 to 100 mg. rochester.edu The crude this compound is applied as a continuous band near the bottom of the prep-TLC plate. After development in an optimized solvent system, the separated band corresponding to the pure product is identified, scraped from the plate, and the compound is extracted from the silica gel using a polar solvent. rochester.edu

The selection of the eluent system is crucial for achieving good separation. The polarity of the solvent mixture is adjusted to obtain a significant difference in the Rf values of this compound and any impurities.

| Parameter | Description | Typical Value/Choice for this compound |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves up the plate. | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 7:3 v/v) |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Dependent on the exact solvent system, but expected to be in the range of 0.3 - 0.7 for optimal separation. |

| Visualization | The method used to see the separated spots. | UV light (254 nm) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is fundamental for verifying the empirical and molecular formula of a newly synthesized compound like this compound and serves as a critical checkpoint for its purity and stoichiometric integrity.

The molecular formula for this compound is C₁₀H₁₂F₃N. To verify the synthesis of this compound, a sample is subjected to combustion analysis. In this process, a weighed amount of the substance is burned in an excess of oxygen, and the combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed. The fluorine content is typically determined by other methods, such as ion chromatography after combustion in the presence of a fluorine absorbent.

From the molecular formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), fluorine (19.00 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of C₁₀H₁₂F₃N is approximately 203.20 g/mol .

The theoretical percentages of each element are as follows:

Carbon (C): (10 * 12.01 / 203.20) * 100% = 59.11%

Hydrogen (H): (12 * 1.01 / 203.20) * 100% = 5.96%

Fluorine (F): (3 * 19.00 / 203.20) * 100% = 28.05%

Nitrogen (N): (1 * 14.01 / 203.20) * 100% = 6.89%

The experimentally determined values from the elemental analysis of a pure sample of this compound should closely match these theoretical percentages, typically within a ±0.4% margin of error, to confirm the correct stoichiometry of the compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 59.11 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.96 |

| Fluorine | F | 19.00 | 3 | 57.00 | 28.05 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.89 |

| Total | 203.23 | 100.00 |

This stoichiometric verification is a fundamental step in the characterization of this compound, ensuring the integrity of the synthesized molecule for further research applications.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Construction

The strategic placement of the isopropyl and trifluoromethyl groups on the aniline (B41778) scaffold makes 4-isopropyl-3-(trifluoromethyl)aniline a key precursor for synthesizing elaborate organic structures. The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of molecules by increasing metabolic stability, lipophilicity, and binding affinity. nih.gov The aniline moiety itself serves as a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and diazotization, which are fundamental to building molecular complexity.

Research has demonstrated that aniline derivatives with these specific substitutions are integral to forming complex heterocyclic systems. For instance, substituted anilines are used in reductive amination reactions with aldehyde intermediates to form target compounds in high yields. nih.gov In one study, an aniline derivative featuring a 4-isopropyl group was shown to be crucial in the synthesis of pyrazole (B372694) derivatives, leading to products with significant biological activity. nih.gov Furthermore, salicylanilide-based peptidomimetics incorporating a 4-(trifluoromethyl)aniline (B29031) and an isopropyl chain have been synthesized, demonstrating potent activity against several strains of bacteria. mdpi.com These examples underscore the role of the this compound framework as a foundational element for accessing complex and functionally rich organic molecules.

Integration into Pharmaceutical Intermediate Synthesis Pathways

The unique properties conferred by the trifluoromethyl group make it a highly desirable feature in modern drug discovery, with trifluoromethylated aromatic amines being prevalent frameworks in pharmaceuticals. nih.gov This substituent can significantly improve a drug candidate's metabolic stability and membrane permeability. nih.gov Consequently, this compound serves as a critical intermediate in the synthesis of new therapeutic agents. An estimated 30% of drugs currently in development contain fluorine, highlighting the importance of fluorinated building blocks. biesterfeld.no

The utility of this compound is evident in the development of novel antimicrobials. Research into salicylanilide-based peptidomimetics revealed that a compound containing both a 4-(trifluoromethyl)aniline moiety and an isopropyl group exhibited high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 4.82 µM. mdpi.com This demonstrates the direct integration of this structural motif into pathways for creating potent pharmaceutical compounds. Additionally, related structures have been used as the basis for synthesizing new analgesics, further pointing to the value of this chemical scaffold in medicinal chemistry. researchgate.net

Utilization in Agrochemical Development as a Synthetic Building Block

The agrochemical industry heavily relies on fluorinated organic intermediates to develop next-generation crop protection products. Fluorine-containing compounds constitute a significant portion of the market, with approximately 50% of agrochemicals under development featuring fluorine atoms. biesterfeld.no The trifluoromethyl group, in particular, is a common feature in many modern herbicides, fungicides, and insecticides due to its positive impact on biological efficacy and stability.

This compound functions as a key synthetic building block in this sector. While direct public-domain examples for this specific isomer can be scarce, the utility of its structural components is well-established. For example, the closely related compound 4-fluoro-N-isopropyl aniline is known to be an important intermediate in the synthesis of the oxyacetamide herbicide flufenacet. google.com This highlights the value of the N-isopropyl aniline core in creating effective agrochemicals. The combination of the isopropyl group with the potent trifluoromethyl moiety in this compound makes it an attractive building block for creating new, potentially more effective, active ingredients for the crop protection industry.

Contribution to Novel Material Development (e.g., Polymer Precursors)

Beyond life sciences, fluorinated aromatic amines are finding applications in materials science for the creation of novel polymers and specialty materials with unique properties. The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability, chemical resistance, and optical clarity, while lowering the dielectric constant and surface energy.

While specific applications of this compound as a polymer precursor are not widely documented in public literature, related compounds serve as indicators of its potential. For instance, 4-nitro-3-(trifluoromethyl)aniline (B27955), a closely related intermediate, is used in the preparation of materials for optical waveguides. chemicalbook.com The synthesis of specialty chemicals and materials with distinct properties often relies on building blocks like substituted anilines. The unique combination of functional groups in this compound makes it a candidate for research into new high-performance polymers, liquid crystals, and other advanced materials where tailored physicochemical properties are required.

Environmental Chemical Transformation Research

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, with photolysis (degradation by light) and hydrolysis (reaction with water) being primary pathways.

Photolysis: Dinitroaniline herbicides are known to be susceptible to photodegradation. frontiersin.orgnih.gov Trifluralin (B1683247), for instance, readily degrades under sunlight in various media. nih.gov The rate of this degradation can be significant, with studies showing half-lives ranging from minutes to several months depending on the environmental matrix. nih.gov The process involves the absorption of UV-Vis light (wavelengths >300 nm), which leads to the decomposition of the parent molecule into several photoproducts. researchgate.net The presence of dissolved organic matter in water can influence the rate of photolysis, sometimes retarding the process. tandfonline.com Conversely, in soil, a higher organic matter content has been observed to accelerate the photodegradation of trifluralin. tandfonline.com For 4-Isopropyl-3-(trifluoromethyl)aniline, it is anticipated that photolysis would be a significant degradation pathway, particularly when the compound is present on soil surfaces or in the upper layers of water bodies exposed to sunlight.

Hydrolysis: Hydrolysis is another key abiotic process, but its significance varies among related compounds. Pendimethalin (B1679228) is reported to be stable to sterile hydrolysis at environmentally relevant pH levels. tandfonline.comresearchgate.net Similarly, trifluralin is stable to hydrolysis. wikipedia.org Given the stability of the aniline (B41778) and trifluoromethyl groups to hydrolysis under typical environmental conditions, it is likely that this compound would also exhibit low rates of hydrolytic degradation.

Table 1: Abiotic Degradation Characteristics of Structurally Similar Herbicides

| Degradation Pathway | Compound | Key Findings | Citations |

| Photolysis | Trifluralin | Readily degrades under sunlight. Half-lives from minutes to months. | nih.gov |

| Trifluralin | Degradation follows first-order kinetics in natural waters with half-lives of 12-29 hours. | tandfonline.com | |

| Trifluralin | Photodegradation occurs on soil surfaces, but at a reduced rate compared to glass surfaces. | cambridge.org | |

| Pendimethalin | Susceptible to photolytic degradation in water with half-lives of 1.5 to 5 days. | tandfonline.com | |

| Hydrolysis | Pendimethalin | Stable to hydrolysis at environmentally relevant pH. | tandfonline.comresearchgate.net |

| Trifluralin | Stable to hydrolysis. | wikipedia.org |

Biotic Degradation Mechanisms and Pathways (e.g., Microbial Transformations)

Biotic degradation, driven by microorganisms such as bacteria and fungi, is a primary route for the breakdown of many organic compounds in the environment.

For dinitroaniline herbicides, microbial degradation is a crucial dissipation process in soil. frontiersin.orgcambridge.org The degradation can proceed under both aerobic and anaerobic conditions, though often faster under anaerobic conditions. cambridge.orgcambridge.org A variety of soil microorganisms have been identified that can degrade these compounds. For example, bacteria such as Pseudomonas, Klebsiella, and Bacillus species have been shown to degrade trifluralin. oup.comresearchgate.net Similarly, yeast strains like Clavispora lusitaniae and various fungi have demonstrated the ability to degrade pendimethalin. nih.govirost.ir

The primary microbial degradation pathways for dinitroanilines like trifluralin involve a sequence of dealkylation and reduction reactions. cambridge.org Under aerobic conditions, oxidative dealkylation of the N-alkyl groups is a predominant pathway. epa.gov Under anaerobic conditions, the reduction of the nitro groups is typically the initial and more rapid step. cambridge.orgepa.gov These initial transformations lead to a variety of intermediate metabolites that can be further degraded. nih.gov The structure of the substituent groups on the aniline ring influences the rate of microbial transformation. nih.govnih.gov For this compound, it is plausible that microbial degradation would proceed via initial oxidation or removal of the isopropyl group and/or reduction of the amino group's environment, followed by further breakdown of the aromatic ring.

Table 2: Microorganisms Involved in the Degradation of Structurally Similar Herbicides

| Herbicide | Degrading Microorganism(s) | Key Findings | Citations |

| Trifluralin | Klebsiella sp., Herbaspirillum sp., Bacillus sp. | Capable of degrading trifluralin in liquid culture. | oup.com |

| Brevundimonas diminuta | Known TFL-degrading bacterium. | oup.com | |

| Soil Microorganisms | Primary degradation route in soil. | frontiersin.org | |

| Pendimethalin | Clavispora lusitaniae (Yeast) | Degraded 74% of 200 mg/L in 8 days. | nih.gov |

| Bacillus subtilis, Pseudomonas fluorescens | Capable of degrading pendimethalin in liquid medium. | irost.ir | |

| Burkholderia sp., Methylobacterium radiotolerans | Degraded over 55-65% of pendimethalin in 30 days. | scielo.br | |

| Fusarium oxysporum, Paecilomyces variotii | Fungi capable of degrading pendimethalin. | nih.gov |

Identification of Chemical Metabolites in Environmental Systems

The transformation of a parent compound leads to the formation of various metabolites, which may themselves be of environmental significance.

For trifluralin, extensive research has identified a complex array of degradation products in soil, with as many as 28 metabolites being reported. usda.gov The predominant degradation pathways lead to specific types of metabolites. Aerobic degradation primarily results in mono- and di-dealkylated products, where the propyl groups are removed from the nitrogen atom, as well as benzimidazole (B57391) compounds. epa.gov Anaerobic degradation, on the other hand, leads to the reduction of the nitro groups to amino groups, forming mono- and di-amine derivatives of trifluralin. epa.govusda.gov These initial metabolites can undergo further reactions, including cyclization and condensation, eventually leading to the formation of polar, unidentified molecules and bound residues that integrate into the soil organic matter. cambridge.orgusda.gov

In the case of pendimethalin, degradation also leads to several metabolites. One major anaerobic metabolite is formed by the reduction of a nitro group to an amino group. tandfonline.com Other identified metabolites include products of oxidation on the benzene (B151609) ring's methyl groups, forming carboxylic acid derivatives, which increases water solubility and facilitates further breakdown. tandfonline.com The yeast Clavispora lusitaniae was found to degrade pendimethalin into metabolites resulting from the oxidation of the amine groups. nih.gov

Based on these analogous pathways, the environmental metabolites of this compound would likely arise from:

Dealkylation: Removal of the isopropyl group from the nitrogen atom.

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring.

Oxidation: Transformation of the isopropyl group.

Further degradation of the aniline ring structure.

The specific metabolites formed would depend on the prevailing environmental conditions (e.g., aerobic vs. anaerobic) and the specific microbial communities present.

Table 3: Major Environmental Metabolites of Structurally Similar Herbicides

| Parent Compound | Degradation Condition | Major Metabolite(s) | Citations |

| Trifluralin | Aerobic Soil | Mono- and di-dealkylated trifluralin, Benzimidazole compounds | epa.gov |

| Anaerobic Soil | Mono- and di-amine derivatives (from nitro-group reduction) | epa.govusda.gov | |

| Anaerobic Soil | Products of dealkylation, reduction, cyclization, and condensation | usda.gov | |

| Pendimethalin | Anaerobic | 4,5-dimethyl-3-nitro-N2-(pentan-3-yl)benzene-1,2-diamine | tandfonline.com |

| Aerobic Soil | 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzoic acid | tandfonline.com | |

| Microbial (Yeast) | Oxidized amine group derivatives | nih.gov |

Future Research Trajectories and Innovations

Development of Novel and Sustainable Synthetic Routes for Fluorinated Anilines

The synthesis of fluorinated anilines is moving beyond traditional methods, which often rely on harsh conditions or multi-step processes like the nitration of fluorinated aromatics followed by reduction, or Halex (halogen exchange) reactions. google.com The future of synthesis lies in developing more efficient, sustainable, and economically viable pathways.

Key areas of innovation include:

Green Chemistry Approaches: Research is increasingly focused on environmentally benign methods. This includes the use of microwave irradiation to accelerate reactions under solvent-free conditions, which has been successfully applied to the synthesis of trifluoromethyl-containing heterocycles. researchgate.net Another sustainable strategy involves using recyclable photocatalysts, such as PANI-g-C3N4-TiO2 composites, which can activate anilines for C-H arylation reactions using visible light in aqueous media. rsc.org

Photoredox Catalysis: Visible-light-promoted reactions represent a powerful and economical route to these compounds. The radical trifluoromethylation of free anilines can be achieved at room temperature using commercially available reagents, avoiding the high temperatures often required in classical methods. nih.gov

Flow Chemistry: Continuous flow processes are poised to revolutionize the large-scale production of fluorinated compounds. A protecting-group-free, semi-continuous flow synthesis has been developed for fluorinated α-amino acids starting from fluorinated amines, showcasing a method that is both efficient and scalable. chemistryviews.org

Novel Patented Processes: Industrial research continues to yield innovative synthetic routes. One patented method describes the preparation of fluorinated anilines from inexpensive chlorinated anilines via an azobenzene (B91143) intermediate, a process noted for its high yields. google.com Another approach involves the reaction of aromatic azides with anhydrous hydrogen fluoride (B91410). google.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional (e.g., Nitration/Reduction) | Multi-step, often harsh reagents | Well-established | google.com |

| Photoredox Catalysis | Uses visible light, radical intermediates | Mild conditions, high efficiency, economical | nih.gov |

| Flow Chemistry | Continuous process, automated | Scalable, safe, no intermediate purification | chemistryviews.org |

| Green Photocatalysis | Recyclable semiconductor catalyst, aqueous medium | Sustainable, environmentally friendly | rsc.org |

Exploration of Undiscovered Chemical Reactivities and Selectivities

The electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the aniline (B41778) ring and the amino group, opening avenues for novel chemical transformations. Future research will focus on harnessing this unique reactivity to develop highly selective reactions.

Novel Reaction Pathways: A recently discovered method allows the use of anilines for the trifluoromethylarylation of alkenes without the need for metal catalysts, a transformation driven by the unique properties of hexafluoroisopropanol (HFIP) as a solvent. nih.gov This uncovers a new mode of reactivity for abundant aniline feedstocks.

Site-Selective Functionalization: Achieving selectivity in C-H functionalization is a major goal. Visible-light mediated dual copper/photoredox catalysis has been shown to enable the direct ortho-C–H trifluoromethylation of aniline derivatives, providing access to previously elusive products. acs.org

Asymmetric Synthesis: The creation of chiral fluorinated molecules is of paramount importance. Future work will expand on methods like the asymmetric isomerization of trifluoromethyl imines using organocatalysts nih.gov and the nucleophilic addition to hydrazones to create enantioenriched α-trifluoromethyl amines. acs.orgacs.org These chiral amines are valuable precursors for bioactive compounds.

Umpolung Reactivity: Reversing the normal polarity of functional groups (umpolung) is a powerful synthetic strategy. The use of chiral phase-transfer catalysts to enable the umpolung addition of trifluoromethyl imines to activated alkenes provides a direct route to chiral trifluoromethylated γ-amino acids. nih.gov

Heterocycle Synthesis: Trifluoromethylated anilines are key precursors for complex heterocycles. Research into metal-free annulation reactions, such as the reaction of α-vinylanilines with α-diazo sulfonium (B1226848) salts to form quinolines, demonstrates the potential for building molecular complexity from these starting materials. acs.org

Advancements in Predictive Computational Modeling for Design and Discovery

Computational chemistry has become an indispensable tool for accelerating discovery in organofluorine chemistry. Predictive modeling allows researchers to understand complex reaction mechanisms, rationalize unexpected outcomes, and design new experiments with a higher probability of success.

Mechanism Elucidation: Density Functional Theory (DFT) is widely used to investigate reaction pathways in detail. It can be employed to model transition states, calculate activation energies, and determine the most plausible mechanism among several possibilities, as demonstrated in studies of annulation reactions involving anilines. nih.gov For instance, computational analysis was key to understanding how a calcium catalyst facilitates the enantiospecific synthesis of sulfonimidamides by forming a stable chelate with the substrate. acs.org

Predicting Reactivity: DFT calculations can determine global chemical reactivity descriptors such as HOMO-LUMO energy gaps, hardness, and electrophilicity indices. mdpi.comresearchgate.net These parameters help in predicting how a molecule like 4-nitro-3-(trifluoromethyl)aniline (B27955) will behave in a reaction and how its reactivity compares to other compounds. chemicalbook.com This predictive power can guide the selection of substrates and reaction conditions.

Rationalizing Solvent and Substituent Effects: The subtle effects of solvents and substituents, which can dramatically alter reaction outcomes, can be modeled computationally. For example, modeling revealed that the unique ability of HFIP solvent to form a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent is responsible for the high selectivity observed in certain trifluoromethylarylation reactions. nih.gov

Informing Ligand and Materials Design: Computational models are crucial for understanding how fluorination impacts intermolecular interactions. nih.govacs.org These models can predict how a trifluoromethylated aniline might bind as a ligand to a metal center or how it would influence the bulk properties of a polymer, thereby guiding the design of new catalysts and materials.

| Computational Method | Application | Insight Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Identification of transition states, most plausible reaction pathways. | nih.gov |

| DFT Reactivity Descriptors | Prediction of Molecular Reactivity | Calculation of HOMO/LUMO energies, hardness, etc., to compare stability and reactivity. | mdpi.comresearchgate.net |

| Molecular Dynamics / Force Field Calculations | Protein-Ligand Interactions | Understanding the role of fluorine in binding affinity, water networks, and entropy. | nih.govacs.org |

| Combined Experimental/Computational Studies | Catalyst-Substrate Interactions | Confirmation of predicted intermediates, such as chelation complexes. | acs.org |

Expansion into Underexplored Application Domains in Pure Chemical Research (non-clinical)

While the impetus for much of fluorine chemistry comes from the pharmaceutical and agrochemical industries, trifluoromethylated anilines like 4-Isopropyl-3-(trifluoromethyl)aniline are finding increasing use in fundamental chemical research and materials science.

Materials Science: Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low dielectric constants. Fluorinated anilines serve as essential monomers for creating advanced materials like fluorinated polyimides, which are valuable in the electronics industry. Furthermore, compounds like 4-nitro-3-(trifluoromethyl)aniline are intermediates in the synthesis of materials for optical waveguides. chemicalbook.com

Heterocyclic and Synthetic Chemistry: These anilines are versatile synthons for constructing complex molecular architectures. An unusual base-mediated cyclization involving the trifluoromethyl group of ketimines derived from 2-(trifluoromethyl)aniline (B126271) provides an expedient route to 2-arylquinolines, highlighting their utility in building diverse heterocyclic libraries. acs.org

Organocatalysis: The development of new catalytic methods often relies on the synthesis of novel chiral molecules. The merger of photoredox and enamine catalysis has enabled the enantioselective α-trifluoromethylation of aldehydes, producing chiral trifluoromethylated building blocks that were previously difficult to access. acs.orgnih.gov These building blocks are of immense value for further synthetic explorations.

Coordination Chemistry: Anilines can function as ligands in coordination compounds. cbseacademic.nic.in The strong electron-withdrawing nature of the trifluoromethyl group in a compound like this compound can significantly modulate the electronic properties of a metal center. This provides a tool for fine-tuning the catalytic activity, magnetic properties, or photophysical behavior of metal complexes, an area ripe for future exploration. The study of fluoride itself as a bridging ligand that facilitates magnetic interactions between metal ions suggests that fluorinated organic ligands could yield complexes with novel properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Isopropyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of precursor anilines (e.g., using N-chlorosuccinimide or palladium-catalyzed cross-coupling reactions). For example, describes chlorination of 2-chloro-3-(trifluoromethyl)aniline with N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) to introduce substituents. Reaction optimization should focus on solvent choice (e.g., DMF or acetonitrile), catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), and stoichiometric ratios of reagents to minimize side products .

- Data Consideration : Yields >80% are achievable with inert atmospheres (N₂/Ar) and column purification (C18 reverse-phase) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- LCMS : Confirm molecular ion peaks (e.g., m/z 265 [M+H]⁺ as in ) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions).

- NMR : Compare ¹H/¹³C spectra to reference data for trifluoromethyl- and isopropyl-substituted anilines. For example, ¹H NMR of 4-nitro-3-(trifluoromethyl)aniline shows aromatic protons at δ 7.8–8.2 ppm and NH₂ signals at δ 5.5–6.0 ppm .

- HPLC : Monitor impurities (e.g., nitration byproducts) using gradient elution (acetonitrile/water + 0.03% formic acid) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) due to acute dermal/ocular toxicity .

- Ventilation : Use fume hoods to avoid inhalation (P304 + P340) .

- First Aid : For skin contact, wash with soap/water (P302 + P352); for ingestion, rinse mouth (P301 + P330 + P331) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and isopropyl groups influence the compound’s reactivity in nucleophilic substitution?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the aromatic ring, reducing electrophilic substitution rates. Conversely, the isopropyl group (+I effect) may sterically hinder ortho/para positions. Computational studies (e.g., DFT) can quantify substituent effects on frontier orbitals, as demonstrated for 4-nitro-3-(trifluoromethyl)aniline, where the LUMO is localized on the nitro group .

- Experimental Design : Compare reaction kinetics with analogs (e.g., 3-methyl vs. 3-CF₃ derivatives) under identical conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Case Study : Discrepancies in NH₂ proton chemical shifts (e.g., δ 5.5 vs. 6.5 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO vs. CDCl₃ to assess solvent effects . Cross-validate with IR (N-H stretching at 3300–3500 cm⁻¹) and X-ray crystallography for unambiguous assignments .

Q. How can this compound be integrated into advanced materials (e.g., block copolymers or liquid crystals)?

- Material Science Applications : The trifluoromethyl group enhances thermal stability and hydrophobicity. notes its use in rod-coil block copolymers for plastics/composites. To replicate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.